Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4-methyl-2-pyrimidinyl)-
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Overview
Description
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4-methyl-2-pyrimidinyl)-) is a complex organic compound with a unique structure that includes a diazepine ring, multiple hydroxyl groups, and pyrimidinyl substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4-methyl-2-pyrimidinyl)-) typically involves multi-step organic reactions. The key steps include the formation of the diazepine ring, introduction of hydroxyl groups, and attachment of pyrimidinyl substituents. Common reagents used in these reactions include phenylmethyl bromide, pyrimidinyl amine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-performance liquid chromatography for purification, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4-methyl-2-pyrimidinyl)-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4-methyl-2-pyrimidinyl)-) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4-methyl-2-pyrimidinyl)-) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar structures but different substituents.
Diazepine-containing compounds: Molecules that include the diazepine ring but differ in other functional groups.
Pyrimidinyl-substituted compounds: Compounds with pyrimidinyl groups attached to different core structures.
Uniqueness
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(4-methyl-2-pyrimidinyl)-) is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
183856-56-6 |
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Molecular Formula |
C45H44N8O5 |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-[(4-methylpyrimidin-2-yl)carbamoyl]phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-(4-methylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C45H44N8O5/c1-29-19-21-46-43(48-29)50-41(56)35-17-9-15-33(23-35)27-52-37(25-31-11-5-3-6-12-31)39(54)40(55)38(26-32-13-7-4-8-14-32)53(45(52)58)28-34-16-10-18-36(24-34)42(57)51-44-47-22-20-30(2)49-44/h3-24,37-40,54-55H,25-28H2,1-2H3,(H,46,48,50,56)(H,47,49,51,57)/t37-,38-,39+,40+/m1/s1 |
InChI Key |
JMNLVMWRVGPARO-WESAGZJESA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC=CC(=C2)CN3[C@@H]([C@@H]([C@H]([C@H](N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=NC=CC(=N5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7 |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=NC=CC(=N5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7 |
Origin of Product |
United States |
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